4-(3-Methyloxiran-2-yl)phenol
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Overview
Description
4-(3-Methyloxiran-2-yl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methyloxirane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxiran-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-bromophenol with 3-methyloxirane in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester rearrangement, hydrolysis, and reduction of quinones .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyloxiran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are used under controlled conditions
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro and bromo derivatives of the phenol
Scientific Research Applications
4-(3-Methyloxiran-2-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor effects
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders
Mechanism of Action
The mechanism of action of 4-(3-Methyloxiran-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory and immune responses . Additionally, it affects the monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways, contributing to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
2-Methoxy-4-(1-propenyl)phenol: Another phenolic compound with a methoxy and propenyl group attached to the benzene ring.
Uniqueness
4-(3-Methyloxiran-2-yl)phenol is unique due to the presence of the 3-methyloxirane group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
51410-47-0 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(3-methyloxiran-2-yl)phenol |
InChI |
InChI=1S/C9H10O2/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |
InChI Key |
OIPQGYXJLOKPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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